Methyl 2-(5-bromothiophen-2-YL)-2-oxoacetate
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Overview
Description
Methyl 2-(5-bromothiophen-2-YL)-2-oxoacetate is a chemical compound with the molecular formula C7H5BrO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromothiophen-2-YL)-2-oxoacetate typically involves the bromination of thiophene followed by esterification. One common method includes the reaction of 2-bromothiophene with methyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromothiophen-2-YL)-2-oxoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Thiophene derivatives with various functional groups.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of thiophene.
Scientific Research Applications
Methyl 2-(5-bromothiophen-2-YL)-2-oxoacetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents with anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: Utilized in the fabrication of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromothiophen-2-YL)-2-oxoacetate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-chlorothiophen-2-YL)-2-oxoacetate
- Methyl 2-(5-fluorothiophen-2-YL)-2-oxoacetate
- Methyl 2-(5-iodothiophen-2-YL)-2-oxoacetate
Uniqueness
Methyl 2-(5-bromothiophen-2-YL)-2-oxoacetate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs.
Biological Activity
Methyl 2-(5-bromothiophen-2-YL)-2-oxoacetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological properties, including anticancer effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a bromothiophene ring, which is known for its role in enhancing biological activity through electronic and steric effects. The compound's structure can be represented as follows:
- Molecular Formula : C_9H_8BrO_3S
- Molecular Weight : 263.13 g/mol
Anticancer Activity
Numerous studies have highlighted the anticancer properties of thiophene derivatives, including this compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
HCT-116 (Colon) | 9.55 | Ghorab et al., 2014 |
MCF-7 (Breast) | 9.39 | Ghorab et al., 2014 |
A549 (Lung) | Not specified | SAR analysis indicates potential activity |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that this compound exhibits significant cytotoxicity against specific cancer cell lines.
The anticancer activity is believed to stem from several mechanisms:
- Inhibition of Cell Proliferation : Compounds with thiophene moieties often interfere with cellular signaling pathways that regulate growth and division.
- Induction of Apoptosis : Studies indicate that these compounds can trigger programmed cell death in cancer cells, contributing to their cytotoxic effects.
- Cell Cycle Arrest : Research has shown that certain thiophene derivatives can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing effectively.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies of thiophene derivatives reveal that:
- Electron-Donating Groups : The presence of electron-donating groups like methoxy enhances anticancer activity.
- Bromine Substitution : The introduction of bromine at specific positions on the thiophene ring significantly affects the compound's potency and selectivity against cancer cells .
Case Studies and Research Findings
Several research studies have explored the biological activities of this compound:
- Ghorab et al. (2014) : This study synthesized various thiophene derivatives and evaluated their anticancer activities against multiple cell lines, establishing a correlation between structural modifications and enhanced biological activity .
- Mechanistic Studies : Additional research has focused on understanding how these compounds interact at a molecular level with targets involved in cancer progression, such as topoisomerase II and epidermal growth factor receptor (EGFR) pathways .
- Comparative Analysis : A comparative study indicated that while many thiophene derivatives show promise, this compound stands out due to its lower IC50 values across tested cancer lines compared to standard chemotherapeutics like doxorubicin .
Properties
Molecular Formula |
C7H5BrO3S |
---|---|
Molecular Weight |
249.08 g/mol |
IUPAC Name |
methyl 2-(5-bromothiophen-2-yl)-2-oxoacetate |
InChI |
InChI=1S/C7H5BrO3S/c1-11-7(10)6(9)4-2-3-5(8)12-4/h2-3H,1H3 |
InChI Key |
UHWNJNXJGJUACL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1=CC=C(S1)Br |
Origin of Product |
United States |
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